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Deoxy[5-3H]cytidine

DNA repair cell cycle nucleotide metabolism

Deoxy[5-3H]cytidine (CAS 25352-62-9; synonyms: 2′-deoxycytidine, [5-3H(N)]-; [5-3H]dCyd) is a tritium-labeled pyrimidine 2′-deoxynucleoside in which a single 3H atom is incorporated at the 5-position of the cytosine base. Commercial specifications from Moravek Biochemicals deliver a specific activity of ≥15 Ci/mmol (≥555 GBq/mmol) and radiochemical purity ≥97% by HPLC (MORpure™ grade), supplied as a 1 mCi/mL aqueous or ethanol:water (1:1) solution with dated HPLC radiochromatogram documentation.

Molecular Formula C9H13N3O4
Molecular Weight 229.23 g/mol
Cat. No. B14770573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxy[5-3H]cytidine
Molecular FormulaC9H13N3O4
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1T
InChIKeyCKTSBUTUHBMZGZ-ULQXZJNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxy[5-3H]cytidine — Technical Baseline for Tritium-Labeled Pyrimidine Deoxynucleoside Procurement


Deoxy[5-3H]cytidine (CAS 25352-62-9; synonyms: 2′-deoxycytidine, [5-3H(N)]-; [5-3H]dCyd) is a tritium-labeled pyrimidine 2′-deoxynucleoside in which a single 3H atom is incorporated at the 5-position of the cytosine base . Commercial specifications from Moravek Biochemicals deliver a specific activity of ≥15 Ci/mmol (≥555 GBq/mmol) and radiochemical purity ≥97% by HPLC (MORpure™ grade), supplied as a 1 mCi/mL aqueous or ethanol:water (1:1) solution with dated HPLC radiochromatogram documentation [1][2]. The compound serves as an exogenous tracer that is phosphorylated by deoxycytidine kinase (dCK) to dCMP, then to dCTP, and subsequently incorporated into DNA via salvage pathways — but with metabolic routing, cell cycle phase selectivity, and tissue-specific utilization patterns that fundamentally distinguish it from [methyl-3H]thymidine, [5-3H]deoxyuridine, and generally labeled [G-3H]deoxycytidine [3].

Why [methyl-3H]Thymidine or [G-3H]Deoxycytidine Cannot Substitute for Deoxy[5-3H]cytidine


Attempting to replace deoxy[5-3H]cytidine with [methyl-3H]thymidine or generally tritiated [G-3H]deoxycytidine in experimental protocols introduces systematic bias because these tracers report on fundamentally different metabolic routes, cell populations, and cell cycle phases [1]. [methyl-3H]Thymidine is phosphorylated by thymidine kinase (TK1), an S-phase-specific enzyme, and labels DNA replicative synthesis; deoxy[5-3H]cytidine is phosphorylated by dCK — a non-cell-cycle-regulated kinase — and labels the salvage pathway that feeds preferentially into DNA repair synthesis in G1 phase, with a 70-fold dilution of the [3H]dCTP pool upon S-phase entry [2][3]. [G-3H]Deoxycytidine, carrying multiple tritium atoms at unspecified ring positions, yields different autoradiographic intensities and metabolic patterns than the specifically 5-position-labeled compound in germinal-center lymphocytes [4]. The quantitative evidence below establishes that each labeled precursor answers a different experimental question; procurement decisions must therefore align the labeling position and nucleoside identity with the specific biochemical pathway or cell population under investigation.

Deoxy[5-3H]cytidine — Quantified Differentiation Evidence vs. Closest Analogs


Cell Cycle Phase Specificity: [5-3H]dCyd Reports G1-Phase Salvage/DNA Repair, [3H]dThd Reports S-Phase Replication

In synchronized CCRF-CEM human lymphoblasts, incorporation of radioactivity from [5-3H]deoxycytidine into dCTP occurred almost exclusively in G1 cells. Upon S-phase entry, de novo synthesis by ribonucleotide reductase was switched on, resulting in a 70-fold dilution of [3H]dCTP — confirming that the salvage-derived dCTP pool labeled by [5-3H]dCyd is functionally segregated from the replication-associated pool [1]. In contrast, [3H]thymidine incorporation occurred predominantly in S phase, reflecting the S-phase specificity of thymidine kinase [1]. Density-labeling experiments with BrdUrd further demonstrated that repaired DNA (less dense) was preferentially labeled by [5-3H]dCyd, whereas replicated DNA was labeled by [3H]dThd [2]. This cell cycle phase selectivity represents a fundamental qualitative and quantitative difference that determines which biological process is being measured.

DNA repair cell cycle nucleotide metabolism salvage pathway

Tritium Release Rate in Thymidylate Synthase Assays: [5-3H]dCyd Outperforms [5-3H]dUrd

In the established tritium release assay for thymidylate synthase (TS) activity in intact murine leukemia L1210 cells, tritium from [5-3H]deoxycytidine was released significantly faster than from [5-3H]deoxyuridine under a variety of conditions [1]. Both substrates undergo intracellular conversion to [5-3H]dUMP, with the 5-3H displaced as tritiated water during the TS-catalyzed methylation to dTMP. The higher release rate from [5-3H]dCyd provides greater assay sensitivity within shorter incubation periods. Complete inhibition of tritium release from either substrate was achieved with 1 µM 5-fluorodeoxyuridine or 10 µM methotrexate, confirming TS-specificity [1]. Preferential interference with [5-3H]dCyd-derived signal by deoxycytidine analogs (and with [5-3H]dUrd-derived signal by deoxyuridine analogs) was observed, demonstrating that the choice of labeled precursor determines which class of nucleoside analogs can be discriminated in competition studies [1].

thymidylate synthase enzyme assay tritium release antifolate screening

Differential Lymphocyte Population Labeling: [3H]dCyd Identifies Short-Lived Lymphocytes That [3H]TdR Misses

Autoradiographic studies in rats and mice demonstrate that lymphocytes in the thymic cortex and germinal centers of lymphoid tissues are labeled intensely with tritiated deoxycytidine ([G-3H]dCyd or [5-3H]dCyd) whereas they are weakly labeled with [methyl-3H]thymidine of the same specific activity, not only by single injection but also by intensive injection schedules [1]. In mouse lymphoid tissues, the percentage of labeled lymphocytes in thymus smear preparations was higher with [3H]CdR than with [3H]TdR. The majority of lymphocytes in thymic cortex and germinal centers of mesenteric lymph nodes were labeled weakly with [3H]TdR, while [3H]CdR produced intense labeling in these same regions [2]. Biochemically, the radioactivity ratio of thymine to cytosine in DNA extracted from [3H]CdR-labeled lymphocytes was higher in thymus than in mesenteric lymph nodes, indicating tissue-specific differences in the metabolic conversion of deoxycytidine to thymine nucleotides [2].

lymphocyte kinetics autoradiography germinal center thymus

Response to Genotoxic Stress: DNA-Damaging Agents Stimulate [5-3H]dCyd Accumulation While Inhibiting [3H]dThd Incorporation

In a direct comparison using growing CCRF-CEM human lymphoblasts, the DNA-damaging agents methylmethanesulfonate, ultraviolet irradiation, and gamma-irradiation all inhibited [3H]thymidine incorporation into DNA while simultaneously stimulating the accumulation of [5-3H]deoxycytidine in DNA [1]. This divergent response — inhibition of replication labeling vs. stimulation of repair labeling — provides the mechanistic basis for using [5-3H]dCyd as a selective probe for DNA repair synthesis in the presence of ongoing genotoxic damage. The phenomenon is explained by the functional compartmentation of the dCTP pool: salvage-derived dCTP (labeled by [5-3H]dCyd) is utilized predominantly for DNA repair, whereas de novo-synthesized dCTP supplies DNA replication [1].

genotoxicity DNA damage response DNA repair synthesis chemotherapy

Membrane Permeabilization Resistance: [5-3H]dCyd Incorporation Survives Conditions That Abolish [3H]dThd Labeling

In human tonsillar lymphocytes reversibly permeabilized by Dextran T-150, [3H]thymidine incorporation into DNA was totally destroyed, whereas [5-3H]deoxycytidine incorporation decreased only to 60% of the level observed in intact cells [1]. During permeabilization, phosphorylation of both nucleosides increased severalfold, but all [3H]dThd accumulated as dTMP, while [5-3H]dCyd was further phosphorylated to dCDP (3%) and dCTP (38%) [1]. Enzyme activity measurements in permeabilized cells revealed retention of 22% of thymidine kinase, 63% of deoxycytidine kinase, and 98% of DNA polymerase activity relative to intact cells, suggesting fundamentally different relationships between the plasma membrane and the salvage pathways of the two pyrimidine nucleosides [1].

permeabilized cell assay nucleotide kinase activity plasma membrane transport

Deoxy[5-3H]cytidine — Evidence-Backed Application Scenarios for Research and Industrial Procurement


DNA Repair Synthesis Quantification in Genotoxicity Screening and Chemotherapeutic Development

Based on the evidence that [5-3H]dCyd labels the salvage-dCTP pool that is preferentially utilized for DNA repair in G1 phase, and that DNA-damaging agents (MMS, UV, gamma-irradiation) stimulate [5-3H]dCyd accumulation in DNA while inhibiting [3H]dThd incorporation [1][2], this compound is the tracer of choice for: (i) measuring DNA repair capacity in drug screening panels; (ii) discriminating between repair inhibition and replication inhibition by candidate chemotherapeutics; (iii) unscheduled DNA synthesis (UDS) assays in toxicology. The 70-fold dilution of [3H]dCTP specific activity upon S-phase entry [3] further ensures that G1 repair labeling is not confounded by replication signal, providing a clean analytical window unavailable with [3H]thymidine.

Thymidylate Synthase Inhibitor Screening and Antifolate Drug Discovery

The tritium release assay using [5-3H]dCyd as substrate precursor provides a rapid, quantitative readout of intracellular thymidylate synthase activity in intact mammalian cells [1]. The significantly faster tritium release from [5-3H]dCyd compared to [5-3H]dUrd [1] translates to shorter incubation times and higher-throughput screening capability. Complete inhibition by 1 µM FdUrd or 10 µM methotrexate provides validated positive controls, while preferential interference by dCyd analogs (vs. dUrd analogs for [5-3H]dUrd-based assays) [1] allows mechanism-based discrimination of nucleoside analog TS inhibitors. This assay format is directly applicable to anticancer and antimicrobial TS inhibitor discovery programs.

In Vivo Lymphocyte Kinetics and Germinal Center Dynamics in Immunology Research

For autoradiographic studies of lymphocyte population dynamics, [3H]deoxycytidine (including its [5-3H] form) provides intense labeling of thymic cortex and germinal center lymphocytes that are only weakly labeled by [3H]thymidine of identical specific activity [1][2]. This differential labeling pattern, validated across both rat and mouse models using single and intensive injection schedules, makes [5-3H]dCyd the appropriate tracer for: (i) studying short-lived lymphocyte turnover; (ii) tracking antigen-stimulated B-cell maturation within germinal centers; (iii) distinguishing lymphocyte subpopulations based on their differential capacity for deoxycytidine utilization and conversion to DNA-thymine [3].

Permeabilized Cell and In Situ Nucleotide Kinase Activity Assays

The unique resistance of [5-3H]dCyd incorporation to membrane permeabilization — retaining 60% of intact-cell incorporation levels under conditions where [3H]dThd incorporation is totally abolished [1] — enables metabolic labeling experiments in permeabilized or semi-intact cell systems. This property supports: (i) in situ measurement of deoxycytidine kinase (dCK) activity in pharmaceutical research on nucleoside analog prodrug activation; (ii) studies of nuclear-cytoplasmic dNTP pool compartmentation using selectively permeabilized plasma membranes; (iii) evaluation of nucleotide transport mechanisms where plasma membrane integrity must be compromised to deliver impermeant substrates while preserving intracellular phosphorylation cascades [1].

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